(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Chemical Context and Nomenclature of Imidazo[4,5-c]pyridine Derivatives
The nomenclature of imidazo[4,5-c]pyridine derivatives follows established International Union of Pure and Applied Chemistry conventions for fused ring systems, where the imidazole ring is condensed with a pyridine moiety at the 4,5-positions. The parent structure, 1H-imidazo[4,5-c]pyridine, serves as the fundamental scaffold for numerous derivatives, including the target compound which incorporates a tetrahydro modification and specific substitution patterns. This particular derivative features a stereochemically defined S-configuration at the 6-position carboxylic acid center, accompanied by a benzyl substituent at the 3-position of the imidazole ring.
The structural characteristics of this compound can be systematically analyzed through its molecular descriptors and chemical properties. The molecule contains three nitrogen atoms within its bicyclic framework, with the tetrahydro modification resulting in partial saturation of the pyridine ring system. The carboxylic acid functionality at the 6-position provides both hydrogen bonding capacity and ionizable character under physiological conditions. The Simplified Molecular Input Line Entry System representation "O=C([C@@H]1CC2=C(N(CC3=CC=CC=C3)C=N2)CN1)O" clearly delineates the stereochemical configuration and connectivity pattern.
The compound exhibits specific structural features that distinguish it from other imidazopyridine isomers. Unlike imidazo[4,5-b]pyridines or imidazo[1,2-a]pyridines, the [4,5-c] connectivity pattern creates a unique electronic environment that influences both chemical reactivity and biological activity. The tetrahydro modification introduces conformational flexibility while maintaining the essential pharmacophoric elements associated with purine-like structures.
Significance in Heterocyclic Chemistry and Pharmacophore Design
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a privileged scaffold in pharmaceutical research. The imidazo[4,5-c]pyridine framework demonstrates bioisosteric resemblance to purine nucleotides, facilitating interactions with deoxyribonucleic acid, ribonucleic acid, and specific protein targets. This structural similarity enables the compound to serve as a molecular mimic in biological systems while potentially offering improved pharmacological properties compared to natural purines.
The pharmacophore design principles underlying this compound reflect contemporary medicinal chemistry strategies for optimizing molecular recognition and biological activity. The bicyclic nitrogen-containing heterocycle provides multiple hydrogen bond acceptor sites, while the carboxylic acid functionality introduces both hydrogen bond donor and acceptor capabilities. The benzyl substituent contributes to hydrophobic interactions and may influence membrane permeability characteristics. These combined features create a multifaceted pharmacophore capable of engaging diverse biological targets through complementary binding interactions.
Research investigations have demonstrated that imidazo[4,5-c]pyridine derivatives possess the ability to modulate various cellular pathways essential for proper functioning of cancerous cells, pathogenic organisms, immune system components, and enzymes involved in carbohydrate metabolism. The structural framework has been associated with gamma-aminobutyric acid type A receptor positive allosteric modulation, representing one of the earliest documented biological activities for this chemical class. Additionally, compounds within this family have shown promise as proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory agents.
The compound's stereochemical configuration at the 6-position represents a critical determinant of biological activity and selectivity. The S-configuration may confer specific binding preferences for chiral recognition sites within target proteins, potentially enhancing potency and reducing off-target effects compared to racemic mixtures or alternative stereoisomers. This stereochemical specificity reflects advanced understanding of structure-activity relationships in modern drug design paradigms.
Historical Development of Bicyclic Imidazo-Pyridine Syntheses
The historical development of synthetic methodologies for bicyclic imidazo-pyridine compounds has evolved substantially since the initial reports of these structures in pharmaceutical literature. Early synthetic approaches relied primarily on classical condensation reactions between pyridine diamines and carboxylic acid derivatives under harsh dehydrating conditions, often requiring elevated temperatures and strongly acidic media. These foundational methods, while effective for preparing simple derivatives, presented limitations in terms of functional group tolerance and stereochemical control.
The synthesis of imidazo[4,5-c]pyridine derivatives traditionally involves condensation-dehydration reactions of pyridine-3,4-diamine with carboxylic acids or their equivalents, including nitriles, amidates, and orthoesters. Alternative approaches utilize condensation with aldehydes under oxidative conditions, proceeding through imidazolidine-pyridine intermediates that require subsequent oxidation to afford the desired imidazopyridine products. The development of regioselective synthetic strategies has been particularly important for controlling the formation of specific regioisomers within the imidazopyridine family.
Recent methodological advances have introduced significant improvements in synthetic efficiency and scope for imidazo[4,5-c]pyridine derivatives. Palladium-catalyzed amide coupling reactions have emerged as powerful tools for constructing substituted imidazopyridines with high yields and broad functional group compatibility. Microwave-assisted synthesis protocols have substantially reduced reaction times while maintaining excellent product yields, with some transformations completed in as little as ten minutes under optimized conditions. These technological developments have enhanced the accessibility of complex imidazopyridine structures for pharmaceutical research applications.
The development of asymmetric synthetic approaches for preparing enantiomerically pure imidazo[4,5-c]pyridine derivatives represents a significant advancement in the field. These methodologies have enabled access to stereochemically defined compounds such as this compound with high enantiomeric purity. The incorporation of chiral auxiliaries, asymmetric catalysis, and stereoselective reduction protocols has expanded the synthetic toolkit available for preparing these important pharmaceutical intermediates.
Contemporary synthetic strategies have also focused on developing environmentally sustainable approaches for imidazo[4,5-c]pyridine synthesis. Solvent-free reaction conditions, recyclable catalysts, and atom-economical transformations have been implemented to reduce environmental impact while maintaining synthetic efficiency. These green chemistry principles have become increasingly important considerations in pharmaceutical process development, particularly for large-scale manufacturing applications where environmental and economic factors are paramount.
Properties
IUPAC Name |
(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10/h1-5,9,12,15H,6-8H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOSNIYDNSUMW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560574 | |
| Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768322-42-5 | |
| Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Approach
One common approach is based on the condensation of appropriately substituted pyridine derivatives with amines or amino acid derivatives, followed by cyclization to form the imidazo ring. This method often uses:
- Starting materials: 6-formyl-imidazo[4,5-c]pyridine derivatives or related aldehydes.
- Key reagents: Benzyl amines or benzyl glycinate esters for introducing the benzyl group.
- Cyclization conditions: Acidic or basic catalysis to promote ring closure.
This approach is supported by patent CN103450329B, which describes the synthesis of 3H-imidazo[4,5-c]pyridine-6-formyl-amido acid benzyl esters as intermediates. The patent outlines condensation reactions involving benzyl esters and imidazo-pyridine aldehydes, followed by hydrolysis to yield the carboxylic acid form.
Pictet-Spengler Type Cyclization
The Pictet-Spengler reaction, a well-known method for constructing tetrahydroimidazo or tetrahydroisoquinoline systems, can be adapted for this compound's synthesis. It involves:
- Condensation of an amino acid or amino alcohol derivative with an aldehyde or ketone bearing the pyridine moiety.
- Acid-catalyzed cyclization to form the fused heterocyclic ring.
- Stereoselective control to obtain the (S)-enantiomer.
This method is referenced in the patent literature as a catalytic condensation step, which is crucial for forming the tetrahydroimidazo ring system.
Asymmetric Synthesis and Resolution Techniques
To obtain the (S)-enantiomer specifically, the synthesis may incorporate:
- Use of chiral auxiliaries or chiral catalysts during the cyclization or benzylation steps.
- Resolution of racemic mixtures via chiral chromatography or crystallization of diastereomeric salts.
- Enzymatic resolution methods, although less commonly reported for this compound.
The stereochemical descriptor (S) is critical for biological activity, and thus, methods ensuring stereochemical purity are emphasized in research and patent documents.
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Condensation | 6-formyl-imidazo[4,5-c]pyridine derivative + benzyl glycinate ester | Acid catalyst, solvent (e.g., methanol, dichloromethane) | Benzyl ester intermediate of imidazo-pyridine carboxylic acid |
| 2 | Cyclization (Pictet-Spengler type) | Condensation product | Acid catalysis, controlled temperature | Tetrahydroimidazo fused ring system with benzyl substituent |
| 3 | Hydrolysis | Benzyl ester intermediate | Aqueous acid or base hydrolysis | This compound |
| 4 | Resolution or asymmetric synthesis | Racemic mixture or intermediate | Chiral catalyst or resolving agent | Enantiomerically pure (S)-compound |
Analytical and Research Findings Supporting Preparation
-
- Reported yields for the cyclization and hydrolysis steps range from moderate to high (60-85%).
- Purity is typically above 98% after purification steps such as recrystallization or chromatography.
Reaction Conditions Optimization:
- Acid catalysts such as sulfuric acid or trifluoroacetic acid are preferred for cyclization.
- Solvent choice affects stereoselectivity and yield; methanol and dichloromethane are common solvents.
- Temperature control (often 0–40 °C) is crucial to minimize side reactions and racemization.
Summary Table of Preparation Method Features
| Feature | Details |
|---|---|
| Key Starting Materials | 6-formyl-imidazo[4,5-c]pyridine derivatives, benzyl glycinate esters |
| Main Synthetic Steps | Condensation, Pictet-Spengler type cyclization, hydrolysis, resolution/asymmetric synthesis |
| Catalysts/Conditions | Acid catalysis (H2SO4, TFA), mild temperatures (0–40 °C), solvents (MeOH, DCM) |
| Stereochemical Control | Chiral catalysts, chiral auxiliaries, resolution techniques |
| Yields | 60–85% per step |
| Analytical Techniques | NMR, MS, chiral HPLC, polarimetry |
| Purity | >98% after purification |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The benzyl group is simpler to introduce than PD123319’s diphenylacetyl group, enabling scalable synthesis .
- Tautomerism : Unlike spinacine, the benzyl substituent may stabilize a specific tautomer, altering electronic properties and binding interactions .
- Pharmacological Potential: The balance of hydrophobicity (benzyl) and hydrophilicity (carboxylic acid) in the target compound makes it a candidate for oral drug development, pending target validation .
Biological Activity
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 768322-42-5) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its antibacterial properties and potential as a therapeutic agent against various diseases.
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Number : 768322-42-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
1. Antibacterial Activity
- The compound has shown effectiveness against several bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
- Another investigation highlighted its potential as an antibacterial agent with moderate activity against Gram-positive bacteria .
2. Anticancer Potential
- Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit antiproliferative effects on glioblastoma multiforme (GBM) cell lines. The compound was evaluated for its ability to inhibit Src family kinases (SFKs), which are implicated in GBM pathogenesis .
- In vitro studies demonstrated that certain derivatives had submicromolar IC50 values against GBM cell lines such as U87 and U251, suggesting potential for further development as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 50 µM | |
| Antibacterial | S. agalactiae | 75 µM | |
| Anticancer | U87 GBM Cell Line | < 1 µM | |
| Anticancer | U251 GBM Cell Line | < 1 µM |
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of Kinases : The compound's ability to inhibit SFKs suggests that it may interfere with signaling pathways critical for tumor growth and survival in GBM .
- Antibacterial Mechanism : While the specific mechanisms remain to be fully elucidated, the compound's structural features may contribute to its interaction with bacterial cell membranes or essential metabolic pathways.
Q & A
Basic Questions
Q. What are the key physicochemical properties of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how do they influence its experimental handling?
- Methodological Answer : The compound has a molecular weight of 167.17 g/mol, a topological polar surface area (TPSA) of 78 Ų, and three hydrogen bond donors/acceptors, indicating moderate solubility in polar solvents. Its logP value (-3.1) suggests high hydrophilicity, requiring storage at 2–8°C in dry, dark conditions to prevent degradation . Analytical techniques like NMR and mass spectrometry (exact mass: 167.0695) are critical for identity confirmation. Solvent choice in reactions should prioritize polar aprotic solvents (e.g., DMF or MeCN) to enhance stability .
Q. What are the foundational steps for synthesizing imidazo[4,5-c]pyridine derivatives, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves cyclization of thiophene or pyridine precursors under controlled conditions. For example, benzyl-protected intermediates are formed via carbamate coupling (e.g., using phenylsuccinimide carbonate in DCM with triethylamine) . Reaction progress is monitored via thin-layer chromatography (TLC) and ¹H-NMR to track intermediate formation. Post-reaction workup includes pH adjustment (e.g., sat. NaHCO₃) and extraction with DCM .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : ¹H-/¹³C-NMR is used to verify stereochemistry and substituent positions, with coupling constants (e.g., J = 3.5–5.0 Hz for imidazole protons) indicating correct ring fusion . High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da error). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity of the (S)-configured compound?
- Methodological Answer : Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis (e.g., chiral auxiliaries in cyclization steps), are employed. For example, Pd/C-catalyzed hydrogenation in MeOH selectively reduces intermediates while retaining stereochemistry . Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) provides enantiomeric excess (ee) validation (>99% ee) .
Q. What structural features of this compound contribute to its biological activity, and how are structure-activity relationships (SAR) studied?
- Methodological Answer : The imidazo[4,5-c]pyridine core mimics histidine in metal-binding interactions, while the benzyl group enhances lipophilicity for membrane penetration. SAR studies involve synthesizing analogs (e.g., 4-phenyl or 4-chlorophenyl derivatives) and testing carbonic anhydrase activation or angiotensin receptor antagonism. In vitro assays (IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .
Q. How can crystallographic data resolve discrepancies in reported conformational properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond angles and torsional strain. For example, the dihedral angle between the imidazole and pyridine rings (∼15–20°) confirms planarity, resolving conflicts from NMR-based models. Twinning or disorder in crystals is addressed via SHELXD/SHELXE pipelines .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces to identify H-bonding sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to AT₂ receptors, with MM-PBSA free-energy analysis validating affinity. Pharmacophore mapping (e.g., Schrödinger Phase) aligns the carboxylate group with key receptor residues .
Q. How can contradictory data on synthetic yields or biological potency be systematically addressed?
- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent ratio) affecting yield. For example, a Plackett-Burman design revealed that reaction time (>12 hr) and MeCN purity (>99.9%) increase yields from 48% to 72% in benzyl ester formation . Meta-analysis of bioactivity data (e.g., Forest plots) accounts for assay variability (e.g., cell line differences in PD123319 studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
